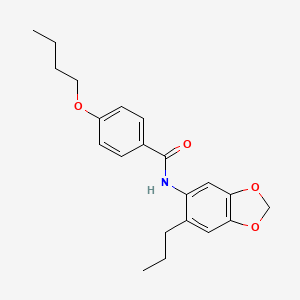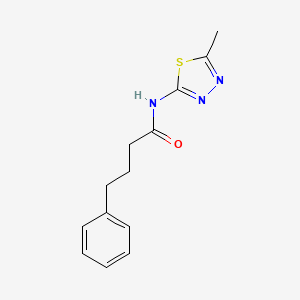![molecular formula C16H11Cl2F3N2O2 B5156020 2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)
2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide, also known as TFAPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug development and neuroscience research.
作用機序
2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide acts as a selective agonist of the cannabinoid receptor 1 (CB1) and has been shown to modulate the activity of this receptor in a dose-dependent manner. CB1 receptors are primarily located in the central nervous system and play a crucial role in the regulation of various physiological processes, including pain sensation, appetite, and mood. By activating the CB1 receptor, 2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood. In addition, 2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide has been shown to exhibit anti-inflammatory and antitumor properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of 2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide is its selectivity towards the CB1 receptor, which allows for more precise modulation of this receptor compared to other compounds that target multiple receptors. However, 2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several potential future directions for 2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide research, including the development of more potent and selective CB1 receptor agonists, the investigation of 2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide's potential therapeutic applications in the treatment of neurodegenerative diseases and cancer, and the exploration of 2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide's effects on other physiological processes beyond pain sensation, appetite, and mood.
In conclusion, 2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug development and neuroscience research. Its selectivity towards the CB1 receptor and range of biochemical and physiological effects make it a promising candidate for further research and development.
合成法
2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide is synthesized through a multistep process involving the reaction of 2,4-dichlorobenzoyl chloride with 2-methyl-5-aminobenzotrifluoride in the presence of a base, followed by the reaction with trifluoroacetic anhydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide has been extensively studied for its potential applications in various scientific fields, including drug development, neuroscience research, and cancer research. In drug development, 2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In neuroscience research, 2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide has been used as a tool to study the role of the cannabinoid receptor in the brain and its potential therapeutic applications in the treatment of neurodegenerative diseases. In cancer research, 2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
特性
IUPAC Name |
2,4-dichloro-N-[2-methyl-5-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3N2O2/c1-8-2-4-10(22-15(25)16(19,20)21)7-13(8)23-14(24)11-5-3-9(17)6-12(11)18/h2-7H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFZQZNPNUGNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-methyl-5-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5155949.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylmethanamine](/img/structure/B5155956.png)
![3-chloro-5-(4-chlorophenyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5155968.png)
![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)
![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)

![2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]](/img/structure/B5156053.png)